Mexrenoic acid
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Overview
Description
Mexrenoate potassium, also known by its developmental code name SC-26714, is a synthetic steroidal antimineralocorticoid. This compound is a water-soluble salt of a steroidal hydroxy acid and has been shown to antagonize the sodium-retaining effects of aldosterone . Despite its promising properties, Mexrenoate potassium was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mexrenoate potassium involves the esterification of 7-methyl-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylate with methanol, followed by the formation of the monopotassium salt . The reaction conditions typically involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the ester.
Industrial Production Methods
While specific industrial production methods for Mexrenoate potassium are not well-documented, the general approach would involve large-scale esterification and subsequent salt formation. This process would likely be carried out in a batch reactor with continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mexrenoate potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Mexrenoate potassium can undergo nucleophilic substitution reactions, particularly at the ester and keto functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mexrenoate potassium, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal antimineralocorticoids.
Biology: Investigated for its effects on sodium retention and aldosterone antagonism.
Medicine: Explored for potential therapeutic applications in conditions related to aldosterone imbalance.
Industry: Potential use in the development of new steroidal drugs with improved efficacy and safety profiles.
Mechanism of Action
Mexrenoate potassium exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to a decrease in sodium retention and an increase in potassium excretion. The molecular targets include the mineralocorticoid receptor and associated signaling pathways involved in electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
Mexrenoic acid: A related compound with similar antimineralocorticoid properties.
Mexrenone: Another steroidal antimineralocorticoid with comparable effects.
Uniqueness
Mexrenoate potassium is unique due to its specific molecular structure, which allows for effective antagonism of the mineralocorticoid receptor. Its water solubility also distinguishes it from other similar compounds, potentially offering advantages in terms of bioavailability and ease of administration .
Properties
CAS No. |
41020-68-2 |
---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C24H34O6/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27)/t16-,17+,18+,20-,22+,23+,24-/m1/s1 |
InChI Key |
JBXXREPMUABISH-RGKMBJPFSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)O)O)C)C(=O)OC |
Origin of Product |
United States |
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